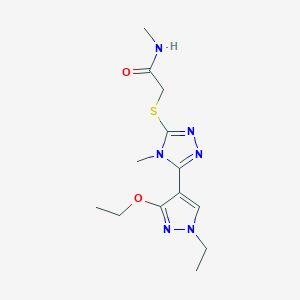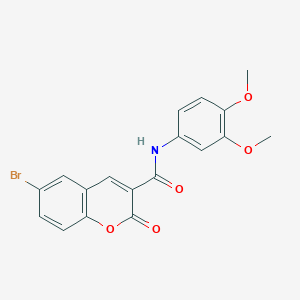![molecular formula C6H4N4O B2878661 [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbaldehyde CAS No. 933724-39-1](/img/structure/B2878661.png)
[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbaldehyde” is a non-naturally occurring small molecule . It has a CAS Number of 933724-39-1 and a molecular weight of 148.12 . This compound is part of the [1,2,4]triazolo[1,5-a]pyrimidines (TPs) class of molecules, which have been the subject of extensive research due to their significant biological activities .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Molecular Structure Analysis
The molecular structure of “[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbaldehyde” can be represented by the InChI code: 1S/C6H4N4O/c11-3-5-1-7-6-8-4-9-10(6)2-5/h1-4H . The InChI key is HUXMAEVVLRUGJA-UHFFFAOYSA-N .Scientific Research Applications
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds is a significant area of research due to their applications in medicinal and pharmaceutical chemistry. [1,2,4]Triazolo[1,5-a]pyrimidines are particularly valuable in this field. They are synthesized through various methods, including microwave-mediated, catalyst-free processes, which are eco-friendly and efficient . These methods demonstrate broad substrate scope and good functional group tolerance, yielding products in good-to-excellent yields.
Biological Activity
[1,2,4]Triazolo[1,5-a]pyrimidines exhibit a wide range of biological activities. They are found in structures that are crucial in agriculture and medicinal chemistry, displaying antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties . The versatility of these compounds makes them a focal point for developing new therapeutic agents.
Agricultural Chemistry
In the realm of agriculture, [1,2,4]Triazolo[1,5-a]pyrimidines serve as potent herbicides and pesticides. Their ability to interfere with the life cycle of pests and weeds without harming crops makes them an integral part of sustainable farming practices .
Material Science Applications
These compounds also find applications in material sciences. They can be used to create novel materials with specific properties, such as increased durability or enhanced electrical conductivity. This makes them valuable for developing new technologies and improving existing ones .
Coordination Chemistry
[1,2,4]Triazolo[1,5-a]pyrimidines are versatile linkers to several metals. The interactions of their coordination compounds in biological systems have been extensively described, highlighting their potential in creating complex molecular architectures for various applications .
Inhibitors of Enzymatic Activity
They have been identified as novel classes of inhibitors for various enzymes. For instance, they show promise as inhibitors of the influenza RNA polymerase and HIV-1 RNase H activity, which could lead to new treatments for these viral infections .
Future Directions
The future directions for research on “[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbaldehyde” and related compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . Additionally, more studies could be conducted to better understand their synthesis and chemical properties .
Mechanism of Action
Target of Action
The [1,2,4]Triazolo[1,5-a]pyrimidines (TPs) are a class of non-naturally occurring small molecules that have aroused the interest of researchers . They are known to target a variety of proteins and enzymes, contributing to their wide range of biological activities .
Mode of Action
For instance, some TPs have been described as cyclic adenosine 3′,5′-monophosphate (cAMP) phosphodiesterase (PDE) inhibitors , which can lead to an increase in cAMP levels, affecting various cellular processes.
Biochemical Pathways
TPs have been found to affect a variety of biochemical pathways due to their broad target profile. For example, they have been reported to have remarkable biological activities in domains such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer . The exact pathways affected by [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbaldehyde and their downstream effects would depend on the specific targets of this compound.
Result of Action
The molecular and cellular effects of [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbaldehyde’s action would depend on its specific targets and the biochemical pathways it affects. For instance, if it acts as a PDE inhibitor, it could lead to increased levels of cAMP, affecting various cellular processes .
properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O/c11-3-5-1-7-6-8-4-9-10(6)2-5/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXMAEVVLRUGJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NC=NN21)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2878579.png)
![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2878581.png)
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-propan-2-yloxybenzamide](/img/structure/B2878584.png)
![3-((1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2878585.png)

![2-(Tert-butylsulfonyl)-2-{2-[4-(methylsulfonyl)phenyl]hydrazono}acetonitrile](/img/structure/B2878589.png)


![4-isobutyl-N-isopropyl-1-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2878594.png)

![4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2878598.png)
![N-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2878600.png)
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2878601.png)